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Compound of Interest

Compound Name: 4-(4-Butylphenylazo)phenol

Cat. No.: B1272269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

aspects of 4-Butyl-4'-hydroxyazobenzene (CAS No: 2496-21-1), a versatile organic

intermediate with significant potential in materials science and drug development. Due to the

limited availability of direct experimental spectra in public databases, this guide presents

predicted data based on closely related analogues and established spectroscopic principles,

alongside a detailed, adaptable synthesis protocol.

Core Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 4-Butyl-4'-

hydroxyazobenzene. These predictions are derived from the analysis of analogous

compounds, including (E)-4-((4-butylphenyl)diazenyl)-3,5-difluorophenol, and general principles

of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-7.9 d 2H
Ar-H (ortho to -N=N-,

butyl-substituted ring)

~7.7-7.8 d 2H

Ar-H (ortho to -N=N-,

hydroxyl-substituted

ring)

~7.3-7.4 d 2H
Ar-H (ortho to butyl

group)

~6.9-7.0 d 2H
Ar-H (ortho to -OH

group)

~5.0-6.0 br s 1H -OH

~2.6-2.7 t 2H -CH₂- (benzylic)

~1.5-1.7 m 2H -CH₂-

~1.3-1.5 m 2H -CH₂-

~0.9-1.0 t 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Butyl-4'-hydroxyazobenzene
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Chemical Shift (δ, ppm) Assignment

~160 Ar-C (-OH)

~150 Ar-C (-N=N-)

~148 Ar-C (-N=N-)

~145 Ar-C (ipso, butyl-substituted)

~129 Ar-CH

~125 Ar-CH

~122 Ar-CH

~116 Ar-CH

~35 -CH₂- (benzylic)

~33 -CH₂-

~22 -CH₂-

~14 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Butyl-4'-hydroxyazobenzene

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad O-H stretch (phenolic)

3000-3100 Medium Aromatic C-H stretch

2850-2960 Medium-Strong Aliphatic C-H stretch

~1600, ~1500, ~1450 Medium-Strong Aromatic C=C stretch

~1440 Medium N=N stretch

~1250 Strong C-O stretch (phenolic)

~840 Strong para-disubstituted C-H bend
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Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: Predicted UV-Vis Absorption Maxima for 4-Butyl-4'-hydroxyazobenzene

Wavelength (λmax,
nm)

Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Solvent Assignment

~350-360 High Ethanol
π → π* transition

(trans-isomer)

~440-450 Low Ethanol
n → π* transition

(trans-isomer)

Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and

characterization of similar azobenzene derivatives and are expected to be highly applicable to

4-Butyl-4'-hydroxyazobenzene.

Synthesis of 4-Butyl-4'-hydroxyazobenzene
This procedure is based on the diazotization of 4-butylaniline followed by an azo coupling

reaction with phenol.[1]

Materials:

4-butylaniline

Concentrated hydrochloric acid (HCl)

Sodium nitrite (NaNO₂)

Phenol

Sodium hydroxide (NaOH)

Ice

Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Diazotization: Dissolve 4-butylaniline in a mixture of concentrated HCl and water. Cool the

solution to 0-5 °C in an ice bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-butylaniline

solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete

formation of the diazonium salt.

Azo Coupling: In a separate beaker, dissolve phenol in an aqueous solution of sodium

hydroxide and cool to 0-5 °C.

Slowly add the cold diazonium salt solution to the cold phenoxide solution with vigorous

stirring. A colored precipitate of 4-Butyl-4'-hydroxyazobenzene should form immediately.

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

Work-up and Purification: Collect the crude product by vacuum filtration and wash with cold

water.

Dissolve the crude product in diethyl ether and wash with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure.

Recrystallize the solid residue from a suitable solvent system (e.g., ethanol/water) to yield

pure 4-Butyl-4'-hydroxyazobenzene.
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Diazotization

Azo Coupling Work-up & Purification

4-butylaniline
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HCl, H2O NaNO2 (aq)

Reaction1
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Reaction2

Add dropwise
Cool1

0-5 °C Add dropwise Stir 30 min

Phenol

Mix2

Dissolve

NaOH (aq)

Phenoxide Solution Crude Product Filtration

Cool20-5 °C

Stir 1-2 h
Extraction

Dissolve in Ether
Drying

Dry over MgSO4
Recrystallization

Concentrate
Pure Product
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Caption: Synthesis workflow for 4-Butyl-4'-hydroxyazobenzene.

Spectroscopic Characterization Protocols
¹H and ¹³C NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure: Prepare a ~5-10 mg/mL solution of the purified product in the chosen deuterated

solvent. Acquire ¹H and ¹³C spectra using standard acquisition parameters.
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IR Spectroscopy:

Instrument: Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or

acquire the spectrum using an attenuated total reflectance (ATR) accessory.

Procedure: Record the spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

Instrument: Dual-beam UV-Vis spectrophotometer.

Solvent: Spectroscopic grade ethanol or acetonitrile.

Procedure: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M). Record the absorption

spectrum over a range of 200-600 nm using a quartz cuvette.

Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical workflow to confirm the structure

of the synthesized 4-Butyl-4'-hydroxyazobenzene.
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Caption: Logical flow for structural elucidation using spectroscopic data.

This guide provides researchers with the necessary theoretical and practical information to

synthesize and characterize 4-Butyl-4'-hydroxyazobenzene, facilitating its application in further

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1272269#spectroscopic-data-for-4-butyl-4-
hydroxyazobenzene-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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